2-(Cyclohex-1-en-1-yl)propanenitrile
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Overview
Description
2-(Cyclohex-1-en-1-yl)propanenitrile is an organic compound characterized by a cyclohexene ring attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexene with acrylonitrile in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a base to facilitate the addition of the nitrile group to the cyclohexene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo various transformations. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: Similar structure but with a ketone group instead of a nitrile group.
Cyclohexylamine: Contains an amine group instead of a nitrile group.
Cyclohexanone: Features a ketone group instead of a nitrile group.
Properties
CAS No. |
94229-52-4 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)propanenitrile |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h5,8H,2-4,6H2,1H3 |
InChI Key |
AUQNPEXVYGXUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CCCCC1 |
Origin of Product |
United States |
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